H-D-Phe-Pip-Arg-pNA 2 acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Phe-Pip-Arg-pNA 2 acetate involves the coupling of D-phenylalanine, piperidine, and arginine with p-nitroaniline. The reaction conditions typically include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often employ automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
H-D-Phe-Pip-Arg-pNA 2 acetate undergoes hydrolysis when catalyzed by thrombin, releasing p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
Hydrolysis: Catalyzed by thrombin under physiological conditions.
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used.
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline .
Scientific Research Applications
H-D-Phe-Pip-Arg-pNA 2 acetate is widely used in scientific research for the measurement of antithrombin-heparin cofactor (AT-III) activity. This assay is sensitive, accurate, and easy to perform, making it valuable in both clinical and research settings . The compound is also used in the study of thrombin activity and coagulation pathways .
Mechanism of Action
H-D-Phe-Pip-Arg-pNA 2 acetate acts as a substrate for thrombin. When thrombin cleaves the compound, it releases p-nitroaniline, which can be measured spectrophotometrically. This reaction is specific to thrombin, allowing for precise measurement of thrombin activity and antithrombin-heparin cofactor (AT-III) levels .
Comparison with Similar Compounds
Similar Compounds
H-D-Phe-Pip-Arg-pNA hydrochloride: Similar in structure but with different salt form, offering better water solubility and stability.
H-D-Phe-Pip-Arg-pNA acetate: Another salt form with enhanced solubility and stability.
Uniqueness
H-D-Phe-Pip-Arg-pNA 2 acetate is unique due to its specific interaction with thrombin and its use in measuring antithrombin-heparin cofactor (AT-III) activity. Its chromogenic properties make it a valuable tool in both clinical diagnostics and research .
Properties
IUPAC Name |
acetic acid;(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N8O5.2C2H4O2/c28-21(17-18-7-2-1-3-8-18)26(38)34-16-5-4-10-23(34)25(37)33-22(9-6-15-31-27(29)30)24(36)32-19-11-13-20(14-12-19)35(39)40;2*1-2(3)4/h1-3,7-8,11-14,21-23H,4-6,9-10,15-17,28H2,(H,32,36)(H,33,37)(H4,29,30,31);2*1H3,(H,3,4)/t21-,22+,23+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPSYFXCUKYEBE-ROJHRYAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1CCN([C@@H](C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@@H](CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N8O9 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.